molecular formula C12H15NO B11996984 N-Isopropylcinnamamide CAS No. 23784-47-6

N-Isopropylcinnamamide

Cat. No.: B11996984
CAS No.: 23784-47-6
M. Wt: 189.25 g/mol
InChI Key: AVAHCIRTDWIRQJ-CMDGGOBGSA-N
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Description

N-Isopropylcinnamamide derivatives are a class of bioactive compounds characterized by a cinnamamide backbone (a cinnamic acid amide) substituted with an isopropyl group and additional functional moieties. A representative example is (E)-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylcinnamamide (1b), synthesized and analyzed in recent studies . This compound features:

  • Molecular formula: C₂₅H₂₇NO₃ (based on elemental analysis) .
  • Functional groups: Cinnamamide (α,β-unsaturated amide), isopropyl, hydroxypropyl, and naphthyloxy substituents.
  • Synthesis: Prepared via multi-step organic synthesis, with crude products purified through column chromatography.

The cinnamamide core contributes to π-π interactions and hydrogen bonding, while the isopropyl group introduces steric effects, influencing solubility and reactivity. Such derivatives are explored for pharmaceutical applications due to their structural resemblance to bioactive cinnamic acid analogs .

Properties

CAS No.

23784-47-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(E)-3-phenyl-N-propan-2-ylprop-2-enamide

InChI

InChI=1S/C12H15NO/c1-10(2)13-12(14)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,13,14)/b9-8+

InChI Key

AVAHCIRTDWIRQJ-CMDGGOBGSA-N

Isomeric SMILES

CC(C)NC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(C)NC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-isopropyl-3-phenyl-2-propenamide typically involves the reaction of isopropylamine with cinnamoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the cinnamoyl chloride, leading to the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of (2E)-N-isopropyl-3-phenyl-2-propenamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-isopropyl-3-phenyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenyl group or the isopropyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2E)-N-isopropyl-3-phenyl-2-propenamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-isopropyl-3-phenyl-2-propenamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Functional Group Insights :

  • Cinnamamide vs. Aliphatic Amide : The α,β-unsaturated system in 1b enables conjugation and redox activity, unlike the saturated N-Isopropylpropanamide .

Physicochemical Properties

  • Solubility :
    • 1b’s bulky aromatic substituents reduce aqueous solubility, whereas N-Isopropylpropanamide’s compact structure favors miscibility in water and alcohols .
    • N-Isopropylphthalimide exhibits moderate solubility in organic solvents (e.g., DMSO) due to its rigid aromatic core .
  • Thermal Stability :
    • The coplanar phthalimide ring in N-Isopropylphthalimide confers higher thermal stability (decomposition >250°C) compared to 1b’s flexible hydroxypropyl chain .

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